3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound that features a tetrahydrothiophene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Thienylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using a reagent like thionyl chloride and a thiophene derivative.
Attachment of the Chlorobenzyl Group: This is usually done through a nucleophilic substitution reaction where the tetrahydrothiophene derivative reacts with 4-chlorobenzyl chloride.
Final Oxidation Step: The compound is oxidized to introduce the 1,1-dioxide functionality, often using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group back to a thiol or thioether.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-(4-chlorobenzyl)-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide functionality.
(3S,4R)-N-(4-methylbenzyl)-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
1,1-Dioxide Functionality: This feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Chlorobenzyl Group: The presence of the chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
(3S,4R)-N-[(4-chlorophenyl)methyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S3/c16-12-5-3-11(4-6-12)8-17-13-9-23(18,19)10-14(13)24(20,21)15-2-1-7-22-15/h1-7,13-14,17H,8-10H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVWCRGGMYDACF-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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